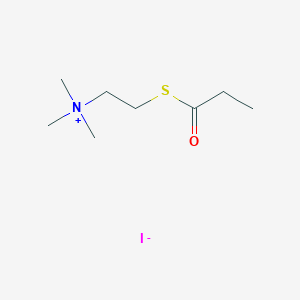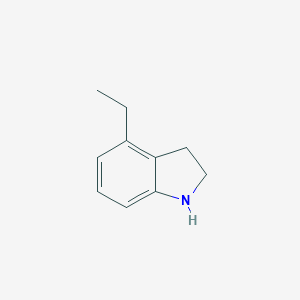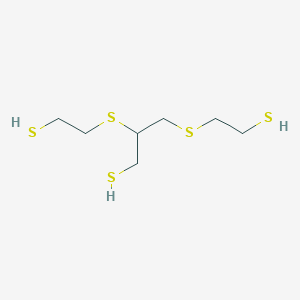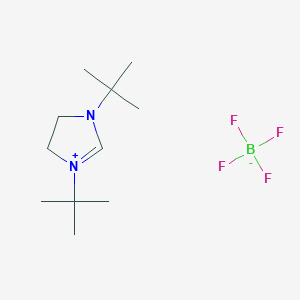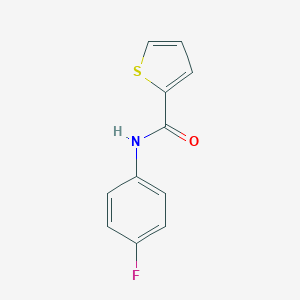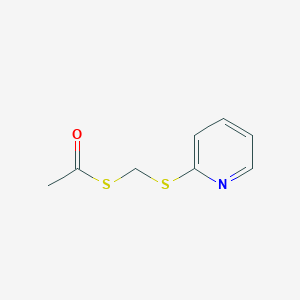
2-Acetylthiomethylthiopyridine
Descripción general
Descripción
2-Acetylthiomethylthiopyridine (ATMTP) is a sulfur-containing pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellowish crystalline powder with a molecular weight of 219.33 g/mol and a molecular formula of C9H9NOS2. ATMTP has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of 2-Acetylthiomethylthiopyridine is not fully understood. However, studies have shown that it may exert its effects through the modulation of various signaling pathways, such as the NF-κB signaling pathway and the MAPK signaling pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-Acetylthiomethylthiopyridine has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetylthiomethylthiopyridine in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and under mild reaction conditions. However, one limitation of using 2-Acetylthiomethylthiopyridine in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-Acetylthiomethylthiopyridine. One potential direction is the development of novel synthetic methods to improve the yield and purity of 2-Acetylthiomethylthiopyridine. Another direction is the investigation of its potential applications in materials science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-Acetylthiomethylthiopyridine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Acetylthiomethylthiopyridine has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
140128-04-7 |
|---|---|
Nombre del producto |
2-Acetylthiomethylthiopyridine |
Fórmula molecular |
C8H9NOS2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
S-(pyridin-2-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C8H9NOS2/c1-7(10)11-6-12-8-4-2-3-5-9-8/h2-5H,6H2,1H3 |
Clave InChI |
ROMCSXIFYLATJV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCSC1=CC=CC=N1 |
SMILES canónico |
CC(=O)SCSC1=CC=CC=N1 |
Sinónimos |
Ethanethioic acid, S-[(2-pyridinylthio)methyl] ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


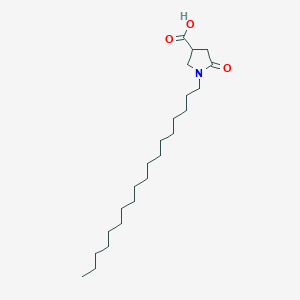





![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
